molecular formula C8H12N2O2S B15159513 2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid CAS No. 745077-98-9

2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid

Cat. No.: B15159513
CAS No.: 745077-98-9
M. Wt: 200.26 g/mol
InChI Key: MFOLIAOJCSDWNO-YFKPBYRVSA-N
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Description

2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazole with butan-2-ylamine under specific conditions. The reaction may require the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

What sets 2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid apart is its specific structure and the unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

CAS No.

745077-98-9

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-[[(2S)-butan-2-yl]amino]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H12N2O2S/c1-3-5(2)10-8-9-4-6(13-8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

MFOLIAOJCSDWNO-YFKPBYRVSA-N

Isomeric SMILES

CC[C@H](C)NC1=NC=C(S1)C(=O)O

Canonical SMILES

CCC(C)NC1=NC=C(S1)C(=O)O

Origin of Product

United States

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